Cas no 22532-61-2 (2-Bromo-6-hydroxybenzaldehyde)
2-Bromo-6-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-hydroxybenzaldehyde
- Benzaldehyde,2-bromo-6-hydroxy-
- 2-bromo-6-hydroxybenzaldehyd
- 2-hydroxy-6-bromobenzaldehyde
- 3-Bromo-2-formylphenol
- 3-bromosalicylaldehyde
- 6-bromo-2-hydroxybenzaldehyde
- 6-bromosalicylaldehyde
- Benzaldehyde,2-bromo-6-hydroxy
- Benzaldehyde, 2-bromo-6-hydroxy-
- PubChem17006
- LQTXMBDCLHZDAM-UHFFFAOYSA-N
- BBL102692
- STL556497
- FC1203
- CL8260
- VZ24049
- AB43626
- LS11634
- RP25825
- SY024446
- BC004184
- PS-5659
- FT-0602254
- 22532-61-2
- CS-W001122
- DTXSID30474659
- SCHEMBL674874
- MFCD08234722
- AM20030388
- W-201938
- Z1269175728
- A4825
- AKOS005257158
- EN300-116695
- DB-006023
- 6-Bromosalicylaldehyde; 2-Bromo-6-hydroxybenzaldehyde; 2-Hydroxy-6-bromobenzaldehyde; 6-Bromo-2-hydroxybenzaldehyde; 6-Bromosalicylaldehyde
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- MDL: MFCD08234722
- Inchi: 1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
- InChI Key: LQTXMBDCLHZDAM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C=O)O
Computed Properties
- Exact Mass: 199.94700
- Monoisotopic Mass: 199.947
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.7±0.1 g/cm3
- Melting Point: 52-56°C
- Boiling Point: 243.4°C at 760 mmHg
- Flash Point: 101.0±21.8 °C
- PSA: 37.30000
- LogP: 1.96720
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2-Bromo-6-hydroxybenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H302 (100%) H312 (66.67%) H315 (33.33%)
- Storage Condition:Inert atmosphere,2-8°C
2-Bromo-6-hydroxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-6-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076166-1g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 98% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 076166-5g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 98% | 5g |
£36.00 | 2022-03-01 | |
| Fluorochem | 076166-10g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 98% | 10g |
£59.00 | 2022-03-01 | |
| Fluorochem | 076166-25g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 98% | 25g |
£119.00 | 2022-03-01 | |
| Fluorochem | 076166-100g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 98% | 100g |
£355.00 | 2022-03-01 | |
| Chemenu | CM117072-25g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 95%+ | 25g |
$153 | 2021-06-17 | |
| Chemenu | CM117072-100g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 95%+ | 100g |
$421 | 2021-06-17 | |
| TRC | B684885-5g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 5g |
$ 81.00 | 2023-09-08 | ||
| TRC | B684885-10g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 10g |
$ 133.00 | 2023-09-08 | ||
| Apollo Scientific | OR61135-1g |
2-Bromo-6-hydroxybenzaldehyde |
22532-61-2 | 97% | 1g |
£15.00 | 2025-02-20 |
2-Bromo-6-hydroxybenzaldehyde Suppliers
2-Bromo-6-hydroxybenzaldehyde Related Literature
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Anwesha Maiti,Saikat Kumar Manna,Satyajit Halder,Moumi Mandal,Anirban Karak,Dipanjan Banik,Kuladip Jana,Ajit Kumar Mahapatra Org. Biomol. Chem. 2022 20 4949
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Day-Shin Hsu,Chang-Yan Liou Org. Biomol. Chem. 2018 16 4990
Additional information on 2-Bromo-6-hydroxybenzaldehyde
2-Bromo-6-hydroxybenzaldehyde (CAS No. 22532-61-2): An Overview of Its Properties, Applications, and Recent Research
2-Bromo-6-hydroxybenzaldehyde (CAS No. 22532-61-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 6-Hydroxy-2-bromobenzaldehyde, is characterized by its unique chemical structure, which includes a bromine atom and a hydroxyl group on the benzene ring, along with an aldehyde functional group. These structural features endow it with a range of interesting properties and potential applications.
The molecular formula of 2-Bromo-6-hydroxybenzaldehyde is C7H5BrO2, and its molecular weight is approximately 193.01 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 108-110°C, and it exhibits moderate stability under standard laboratory conditions.
In the realm of organic synthesis, 2-Bromo-6-hydroxybenzaldehyde serves as a valuable building block for the preparation of more complex molecules. The presence of the bromine atom makes it an excellent substrate for various cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The hydroxyl group can be readily functionalized through reactions like esterification, etherification, and acylation, further expanding its synthetic utility.
2-Bromo-6-hydroxybenzaldehyde has also found applications in medicinal chemistry due to its potential biological activities. Recent studies have explored its role as an intermediate in the synthesis of novel antitumor agents. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-bromo-6-hydroxybenzaldehyde derivatives that exhibited potent cytotoxic activity against various cancer cell lines. The researchers found that these derivatives selectively inhibited the growth of cancer cells while showing minimal toxicity to normal cells.
Beyond its use in drug discovery, 2-Bromo-6-hydroxybenzaldehyde has been investigated for its potential in materials science. Its unique electronic properties make it suitable for the development of organic semiconductors and optoelectronic materials. A recent study published in Advanced Materials highlighted the use of 2-bromo-6-hydroxybenzaldehyde derivatives as building blocks for conjugated polymers with high charge carrier mobility. These polymers have shown promise in applications such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
The environmental impact of 2-Bromo-6-hydroxybenzaldehyde is another area of ongoing research. While the compound itself is not classified as hazardous under current regulations, its degradation products and potential environmental fate are subjects of interest. Studies have shown that under certain conditions, 2-bromo-6-hydroxybenzaldehyde can undergo biodegradation by microorganisms present in soil and water environments. Understanding these degradation pathways is crucial for assessing the long-term environmental impact of compounds derived from this molecule.
In conclusion, 2-Bromo-6-hydroxybenzaldehyde (CAS No. 22532-61-2) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure provides a foundation for the development of novel compounds with diverse biological activities and material properties. As research continues to advance, it is likely that new applications and insights into the behavior of this compound will emerge, further solidifying its importance in various scientific disciplines.
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